Methyl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a triazolopyrimidine moiety fused with a benzothiophene ring, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. This can be achieved through the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The benzothiophene ring can be synthesized via cyclization reactions involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its bioactive properties make it a candidate for studying interactions with biological targets.
Medicine: It may have potential as a therapeutic agent due to its unique structure and bioactivity.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolopyrimidines: These compounds share the triazolopyrimidine core and have similar bioactive properties.
Benzothiophenes: These compounds share the benzothiophene ring and are known for their diverse biological activities.
Uniqueness
Methyl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of the triazolopyrimidine and benzothiophene moieties, which may confer distinct bioactive properties not found in other similar compounds .
Properties
Molecular Formula |
C17H17N5O3S |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
methyl 2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C17H17N5O3S/c1-9-7-11(22-17(20-9)18-8-19-22)14(23)21-15-13(16(24)25-2)10-5-3-4-6-12(10)26-15/h7-8H,3-6H2,1-2H3,(H,21,23) |
InChI Key |
LSWLHPNBEKBNLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC |
Origin of Product |
United States |
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